molecular formula C14H18O2 B12433877 (2E)-3-{4-[(3-Methylbut-2-EN-1-YL)oxy]phenyl}prop-2-EN-1-OL

(2E)-3-{4-[(3-Methylbut-2-EN-1-YL)oxy]phenyl}prop-2-EN-1-OL

Cat. No.: B12433877
M. Wt: 218.29 g/mol
InChI Key: ROCWIPIJKMWFFA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Evofolin C involves the extraction from natural sources such as the bark of Evodia species. The compound is isolated through a series of chromatographic techniques, including high-performance liquid chromatography (HPLC) and column chromatography . The reaction conditions typically involve the use of organic solvents and specific temperature controls to ensure the purity and yield of the compound.

Industrial Production Methods

Industrial production of Evofolin C is still in the research phase, with most methods focusing on optimizing the extraction and purification processes. The use of bioreactors and advanced chromatographic techniques are being explored to scale up the production while maintaining the compound’s bioactivity .

Chemical Reactions Analysis

Types of Reactions

Evofolin C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for further study .

Common Reagents and Conditions

Common reagents used in the reactions involving Evofolin C include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of Evofolin C include its acetate derivatives, which have shown enhanced antifungal and antibacterial activities. These derivatives are crucial for studying the structure-activity relationship of the compound .

Biological Activity

The compound (2E)-3-{4-[(3-Methylbut-2-EN-1-YL)oxy]phenyl}prop-2-EN-1-OL, also known as Evofolin C, is a phenolic derivative with potential biological activities that have garnered attention in recent research. This article explores its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by relevant data and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₈O₂
  • Molecular Weight : 218.29 g/mol
  • CAS Number : 163634-05-7

Anticancer Activity

Recent studies indicate that Evofolin C exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Cell Line Concentration Effect Reference
DU145 (Prostate)50 μMInduction of apoptosis
MDA-MB-231 (Breast)100 μg/mLInhibition of migration
A549 (Lung)20 μMCytotoxic effects

In a study published in PMC, Evofolin C was found to downregulate cyclins and CDK proteins involved in cell cycle progression, leading to G0/G1 phase arrest in cancer cells .

Anti-inflammatory Activity

Evofolin C demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Research indicates that it can modulate the expression of COX enzymes and reduce nitric oxide production in macrophages.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits activity against various bacterial strains, potentially making it a candidate for further development as an antimicrobial agent.

Case Studies

  • Study on Propolis Compounds :
    A comprehensive study examined the effects of propolis and its components, including Evofolin C, on cancer cells. The results showed that these compounds could significantly reduce cell viability and induce apoptosis in DU145 and MDA-MB-231 cells .
  • Mechanistic Insights :
    Another investigation focused on the molecular mechanisms underlying the anticancer activity of Evofolin C. The study revealed that it activates caspase pathways leading to programmed cell death and inhibits angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression .

Properties

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

3-[4-(3-methylbut-2-enoxy)phenyl]prop-2-en-1-ol

InChI

InChI=1S/C14H18O2/c1-12(2)9-11-16-14-7-5-13(6-8-14)4-3-10-15/h3-9,15H,10-11H2,1-2H3

InChI Key

ROCWIPIJKMWFFA-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC1=CC=C(C=C1)C=CCO)C

Origin of Product

United States

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